molecular formula C18H17ClN2O B1241445 1-Phimq chloride CAS No. 93446-10-7

1-Phimq chloride

Cat. No.: B1241445
CAS No.: 93446-10-7
M. Wt: 312.8 g/mol
InChI Key: IOFVXXMILLGPMD-HGMLFDQWSA-N
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Description

1-Phimq chloride, chemically identified as 1-(2-Phenyl-2-hydroxyiminoethyl)-1-(6-methylquinolinium) chloride (CAS: 93446-09-4), is a quinolinium-based organic compound with a complex aromatic structure. Its InChIKey (SYIIUXBLISXVAP-HGMLFDQWSA-N) and molecular architecture highlight a quinolinium core linked to a phenyl-hydroxyiminoethyl substituent . This compound is primarily utilized in specialized chemical syntheses, as evidenced by its commercial availability through chemical suppliers.

Properties

CAS No.

93446-10-7

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

(NE)-N-[2-(6-methylquinolin-1-ium-1-yl)-1-phenylethylidene]hydroxylamine;chloride

InChI

InChI=1S/C18H16N2O.ClH/c1-14-9-10-18-16(12-14)8-5-11-20(18)13-17(19-21)15-6-3-2-4-7-15;/h2-12H,13H2,1H3;1H/b19-17-;

InChI Key

IOFVXXMILLGPMD-HGMLFDQWSA-N

SMILES

CC1=CC2=C(C=C1)[N+](=CC=C2)CC(=NO)C3=CC=CC=C3.[Cl-]

Isomeric SMILES

CC1=CC2=C(C=C1)[N+](=CC=C2)C/C(=N/O)/C3=CC=CC=C3.[Cl-]

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=CC=C2)CC(=NO)C3=CC=CC=C3.[Cl-]

Synonyms

1-(2-phenyl-2-hydroxyiminoethyl)-1-(6-methylquinolinium)
1-PHIMQ chloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-Phimq chloride, particularly as nitrogen-containing heterocycles with chloride counterions. Key differences in their core structures and substituents influence their reactivity and applications.

1-Amino-2-naphthol Hydrochloride (CAS: 1198-27-2)

  • Structure: Features a naphthol backbone (a fused benzene-naphthalene system) with an amino group at the 1-position and a hydroxyl group at the 2-position, forming a hydrochloride salt.
  • Key Differences: Unlike this compound’s quinolinium ring, this compound lacks a cationic nitrogen heterocycle. The naphthol system is neutral, with protonation occurring at the amino group.
  • Applications : Naphthol derivatives are widely used in dye synthesis, pharmaceuticals (e.g., intermediates for analgesics), and as ligands in coordination chemistry .

1-(1-Propyl-1H-imidazol-2-yl)methanamine Dihydrochloride (CAS: 1189914-40-6)

  • Structure : Contains an imidazole ring (a five-membered di-nitrogen heterocycle) substituted with a propyl group and a methanamine side chain, forming a dihydrochloride salt.
  • The dihydrochloride counterion increases solubility.
  • Applications : Imidazole derivatives are prevalent in antifungal agents, kinase inhibitors, and agrochemicals due to their ability to participate in hydrogen bonding and π-π interactions .

Comparative Data Table

Compound Name CAS Number Core Structure Substituents Potential Applications
This compound 93446-09-4 Quinolinium (cationic) Phenyl-hydroxyiminoethyl Catalysis, photochemical intermediates
1-Amino-2-naphthol Hydrochloride 1198-27-2 Naphthol (neutral) Amino, hydroxyl Dyes, pharmaceuticals
1-(1-Propyl-1H-imidazol-2-yl)methanamine Dihydrochloride 1189914-40-6 Imidazole (neutral) Propyl, methanamine Antifungals, kinase inhibitors

Structural and Functional Implications

Aromatic Systems: this compound’s quinolinium core enables charge-transfer interactions, making it suitable for photochemical studies. In contrast, the neutral naphthol and imidazole systems prioritize solubility and binding affinity . The cationic nature of this compound may limit its membrane permeability in biological systems compared to neutral analogs.

The propyl side chain in the imidazole derivative enhances lipophilicity, a critical factor in drug design .

Industrial Relevance :

  • All three compounds are marketed as synthesis intermediates, but their structural diversity aligns with distinct industrial niches (e.g., 1-Phimq for specialty chemicals vs. imidazole derivatives for pharmaceuticals) .

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